![molecular formula C15H18N2O2 B074075 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 1463-48-5](/img/structure/B74075.png)
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Overview
Description
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the spiro compound to its corresponding amine derivatives.
Scientific Research Applications
Pharmacological Properties
The pharmacological properties of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione are primarily linked to its structural features that allow it to interact with various biological targets. Here are some notable applications:
1. Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds can exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Anticonvulsant Effects
The anticonvulsant potential of compounds within this class has been explored extensively. Studies suggest that these compounds can modulate neurotransmitter systems, particularly by enhancing GABAergic activity, which is crucial for seizure control .
3. Anti-inflammatory Properties
Some derivatives have demonstrated anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This includes the modulation of cytokine production and the inhibition of inflammatory cell migration .
4. RIPK1 Inhibition
Recent studies have identified this compound derivatives as effective inhibitors of receptor-interacting protein kinase 1 (RIPK1). This inhibition is significant as RIPK1 plays a critical role in necroptosis and inflammation-related diseases. One study reported a specific derivative exhibiting an IC50 value of 92 nM against RIPK1, highlighting its therapeutic potential in treating inflammatory conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies illustrate the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione can be compared with other spiro compounds, such as:
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but with a benzene ring fused to the spiro system, which may result in different chemical and biological properties.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
The uniqueness of this compound lies in its specific spiro structure and the presence of the benzyl group, which can influence its chemical behavior and biological activity.
Biological Activity
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 258.32 g/mol
- CAS Number : 1463-48-5
The primary mechanism of action for this compound involves its interaction with specific molecular targets that modulate various biochemical pathways:
- Inhibition of RIPK1 : The compound has been shown to inhibit the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in necroptosis and inflammation pathways. This inhibition prevents cell death and reduces inflammatory responses, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation .
- Impact on WNT Signaling Pathway : In cellular assays, this compound has demonstrated the ability to block activation of the WNT signaling pathway, which is crucial for various cellular processes including proliferation and differentiation. The compound showed an IC₅₀ value of 1.76 μM in inhibiting non-WNT-mediated transcriptional activation .
Biological Activity
The biological activity of this compound has been explored in several studies:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through the inhibition of critical signaling pathways. Its ability to modulate WNT signaling further supports its potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed investigations are still required to establish its efficacy against specific pathogens.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies reveal that while this compound shows promising potency in vitro, challenges remain regarding its oral bioavailability due to high first-pass metabolism. Further optimization of the compound's structure may enhance its pharmacokinetic profile and therapeutic applicability .
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-10-15(14(19)16-13)6-8-17(9-7-15)11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADWVQZLQNWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622493 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-48-5 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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